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Compound of Interest

Compound Name: 2-(5-Bromopyridin-3-yl)acetamide

Cat. No.: B8587509

Get Quote

Technical Monograph: 2-(5-Bromopyridin-3-
yl)acetamide
CAS Number: 173999-43-4 Molecular Formula: C

H

BrN

O Molecular Weight: 215.05 g/mol Class: Halogenated Pyridine / Acetamide Derivative[1]

Executive Summary: The "Linchpin" Scaffold
In modern drug discovery, 2-(5-Bromopyridin-3-yl)acetamide serves as a bifunctional

"linchpin" intermediate.[1] Its value lies in its orthogonal reactivity:

The 5-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig), allowing the attachment of hydrophobic tails or heteroaryl cores.[1]

The 3-Acetamide Motif: A polar, hydrogen-bond donor/acceptor group that often mimics

peptide backbones or interacts with specific residues (e.g., Ser, Thr) in enzyme active sites.
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The Pyridine Core: modulated basicity compared to phenyl rings, improving solubility and

metabolic stability (lowering LogD).

Chemical Synthesis & Production
While various routes exist, the most robust and scalable method for research laboratories

involves the amidation of the corresponding acetic acid derivative. This ensures regiochemical

purity, avoiding the separation issues common with direct halogenation of pyridine-acetamides.

[1]

Retrosynthetic Analysis (Graphviz)

Reaction Conditions

Target: 2-(5-Bromopyridin-3-yl)acetamide

Intermediate: 2-(5-Bromopyridin-3-yl)acetic acid

  Amidation (EDC/NH3)  

Amidation Protocol:
1. CDI or EDC·HCl

2. NH4OH or NH3(g)

Starting Material: 5-Bromo-3-methylpyridine
(or 3,5-Dibromopyridine)

  1. Lithiation/Carboxylation
  or Homologation  

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Recommended Laboratory Protocol
Objective: Synthesis of 2-(5-Bromopyridin-3-yl)acetamide from 2-(5-bromopyridin-3-yl)acetic

acid.

Reagents:
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2-(5-Bromopyridin-3-yl)acetic acid (1.0 eq)[1]

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

Ammonium Hydroxide (28-30% NH

) (5.0 eq)[1]

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

Activation: Charge a flame-dried round-bottom flask with 2-(5-bromopyridin-3-yl)acetic acid

and anhydrous THF. Cool to 0°C.

Coupling Agent Addition: Add CDI portion-wise (gas evolution will occur: CO

). Allow the mixture to warm to room temperature and stir for 1 hour to form the active acyl
imidazole species.

Amidation: Cool the reaction mixture back to 0°C. Slowly add Ammonium Hydroxide. A

precipitate may form.[1][2]

Completion: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or

LC-MS.[1]

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and

extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na

SO

, and concentrate.[3]

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography if

necessary.

Validation Check: The product should appear as a white to off-white solid.[1]
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1H NMR (DMSO-d6): Look for singlet at ~7.5 ppm (amide NH2), methylene singlet at ~3.5

ppm, and three distinct aromatic protons for the pyridine ring (positions 2, 4, 6).

Structural Utility in Drug Design
This molecule is not just an intermediate; it is a Pharmacophore Scaffold.[1]

Divergent Reactivity Profile
The molecule allows for "Late-Stage Diversification."[1] You can maintain the acetamide

"warhead" while varying the lipophilic domain via the bromine.[1]

Reaction Type Target Site Reagents Application

Suzuki-Miyaura C-5 Bromine
Aryl Boronic Acids,

Pd(dppf)Cl
Biaryl formation

(Kinase hinge binders)

Buchwald-Hartwig C-5 Bromine

Amines, Pd

(dba)

, XPhos

Introduction of

solubilizing amine tails

Dehydration Acetamide
POCl

or TFAA

Conversion to

Acetonitrile (metabolic

blocker)

Hoffman

Rearrangement
Acetamide

Br

/NaOH

Conversion to Primary

Amine

SAR Logic & Signaling Pathways
In kinase inhibitor design (e.g., p38 MAPK, BCR-ABL), the pyridine nitrogen often acts as a

hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.[1] The

acetamide group can extend into the "sugar pocket" or solvent-exposed region, forming critical

H-bonds.
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3-Acetamide Position
(H-Bond Donor/Acceptor)

  Linker Extension  

Kinase Inhibitor
(Hinge Binding)

  Selectivity Pocket  

Epigenetic Modulator
(e.g., HDAC/Bromodomain)

  Zinc Binding Group mimic  
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Figure 2: Structure-Activity Relationship (SAR) mapping for medicinal chemistry.[1]

Physical Properties & Safety
Appearance: White to pale yellow crystalline solid.[1]

Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.[1]

Handling:

Hazard: Irritant (Skin/Eye).

Storage: Keep cool (2-8°C) and dry. Hygroscopic tendencies may degrade the amide over

long periods if exposed to moisture.[1]
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Disclaimer:This guide is for research purposes only. All synthesis should be performed by

qualified personnel in a fume hood utilizing appropriate PPE.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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